4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, a 1,2,4-oxadiazole ring, and chlorophenyl and dimethylphenyl substituents. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with the pyrrolidin-2-one core. The chlorophenyl and dimethylphenyl groups are introduced through substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and high-throughput screening.
Chemical Reactions Analysis
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxadiazole ring or the phenyl substituents.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a versatile tool for researchers across multiple disciplines.
Mechanism of Action
The mechanism of action of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context, but they often include signaling cascades and metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one stands out due to its unique combination of structural features. Similar compounds may include other oxadiazole derivatives or pyrrolidin-2-one analogs, but the presence of both the chlorophenyl and dimethylphenyl groups in this compound provides distinct chemical and biological properties. This uniqueness makes it a valuable subject for further research and development.
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-12-6-5-7-13(2)18(12)24-11-14(10-17(24)25)20-22-19(23-26-20)15-8-3-4-9-16(15)21/h3-9,14H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRSVLBIIZNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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